3-(Boc-amino)-L-phenylalanine
Description
Significance of L-Phenylalanine Scaffolds in Bioactive Molecules and Chemical Synthesis
L-phenylalanine, an essential aromatic amino acid, provides a versatile and biocompatible scaffold for the development of a wide array of bioactive molecules. Its inherent chirality and the presence of a phenyl ring allow for diverse chemical modifications, influencing the steric and electronic properties of the resulting compounds. researchgate.netacademie-sciences.fr This adaptability has made L-phenylalanine and its derivatives crucial components in pharmaceuticals, including antiviral agents and enzyme inhibitors. academie-sciences.fr The phenyl ring can be substituted at various positions to modulate biological activity and pharmacokinetic properties. researchgate.net In chemical synthesis, the L-phenylalanine framework is utilized in the construction of chiral ligands and catalysts, highlighting its importance beyond the realm of medicinal chemistry. nih.gov The ability to introduce a variety of functional groups onto the phenyl ring makes it a valuable starting material for creating diverse chemical libraries for high-throughput screening. researchgate.net
Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality of amino acids in organic synthesis, particularly in peptide synthesis. ontosight.aiorgsyn.org Its primary role is to prevent the highly nucleophilic and basic amino group from engaging in unwanted side reactions during chemical transformations at other parts of the molecule. chemistrysteps.com The Boc group is favored for its stability under a broad range of conditions, including basic and nucleophilic environments, allowing for selective reactions elsewhere in the molecule. tcichemicals.comorganic-chemistry.org
A key strategic advantage of the Boc group is its facile removal under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and carbon dioxide. chemistrysteps.com This clean decomposition is advantageous as it avoids the introduction of residual impurities. The use of the Boc group is a cornerstone of many multi-step syntheses, enabling the construction of complex peptides and other nitrogen-containing compounds with high precision and yield. organic-chemistry.org
Overview of 3-Substituted L-Phenylalanine Derivatives in Contemporary Academic Research
The introduction of substituents at the 3-position of the phenyl ring of L-phenylalanine has become a significant area of research. These modifications can dramatically alter the biological activity and physical properties of the parent amino acid. For instance, the introduction of a nitro group, as in 3-nitro-L-phenylalanine, provides a precursor for further chemical transformations and has been used in the synthesis of various compounds. biosynth.comclearsynth.com Similarly, the incorporation of an iodine atom at the 3-position, creating 3-iodo-L-phenylalanine, is valuable for introducing a heavy atom for crystallographic studies or as a handle for cross-coupling reactions. chemimpex.com
The synthesis of these 3-substituted derivatives often involves multi-step procedures, starting from readily available materials. researchgate.net Researchers are actively exploring new synthetic routes to access a wider variety of 3-substituted L-phenylalanine analogs to investigate structure-activity relationships in peptides and other bioactive molecules. researchgate.netacs.org These derivatives are instrumental in the development of novel therapeutic agents and molecular probes for studying biological systems. chemimpex.comchemimpex.com
Interactive Data Table: Physicochemical Properties of 3-(Boc-amino)-L-phenylalanine and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 273221-83-3 | C14H20N2O4 | 280.32 |
| N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 | C14H19NO4 | 265.31 |
| Boc-3-nitro-L-phenylalanine | 131980-29-5 | C14H18N2O6 | 310.3 |
| Boc-3-iodo-L-phenylalanine | 273221-75-3 | C14H18INO4 | 391.2 |
| Boc-4-Amino-L-phenylalanine | 55533-24-9 | C14H20N2O4 | 280.32 |
| N-Boc-3-cyano-L-phenylalanine | 131980-30-8 | C15H18N2O4 | 290.319 |
Detailed Research Findings
The synthesis of this compound typically starts from a precursor such as 3-nitro-L-phenylalanine. The nitro group is reduced to an amine, which is then protected with the Boc group using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. This method allows for the efficient and selective introduction of the Boc-protected amino group at the 3-position of the L-phenylalanine scaffold.
The resulting this compound is a valuable intermediate in the synthesis of more complex molecules. For example, it can be used in peptide synthesis to introduce a functionalized phenylalanine residue. The Boc-protected amino group at the 3-position can be deprotected at a later stage to allow for further modifications, such as the attachment of fluorescent labels, cross-linkers, or other bioactive moieties. This strategic placement of a protected functional group provides a powerful tool for medicinal chemists and chemical biologists to create novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9(7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVEXIPHDIVKZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Advanced Peptide and Protein Chemistry
Role as Building Blocks in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. ptfarm.pl The incorporation of non-canonical amino acids like 3-(Boc-amino)-L-phenylalanine into this methodology has significantly expanded the accessible chemical space for peptide design.
The introduction of non-canonical amino acids into peptide sequences is a powerful strategy to modulate their pharmacological properties. This compound serves as a key building block in this context, facilitating the incorporation of a phenylalanine residue with a modifiable side chain. chemimpex.com The Boc (tert-butoxycarbonyl) protecting group on the 3-amino position ensures that this functionality does not interfere with the standard peptide bond formation during SPPS. This allows for the precise and site-specific introduction of this modified amino acid into a growing peptide chain. The presence of the additional amino group on the phenyl ring opens up avenues for post-synthetic modifications, such as the attachment of labels, cross-linking agents, or other functional moieties, thereby creating peptides with novel properties.
A cornerstone of efficient peptide synthesis is the use of orthogonal protecting groups, which can be selectively removed under different chemical conditions. chemimpex.compeptide.com The dual protection scheme of this compound, often employed with an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group, exemplifies this principle. In a typical Fmoc-based SPPS workflow, the Fmoc group is removed with a mild base (e.g., piperidine) to allow for the coupling of the next amino acid. acs.org The Boc group on the 3-amino side chain, however, is stable to these basic conditions and is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA). ptfarm.pl
This orthogonality is crucial as it allows for the selective deprotection of the side-chain amino group while the peptide is still attached to the solid support and the α-amino group of the N-terminal residue remains protected. This enables site-specific modifications at the 3-amino position, such as the introduction of branching or cyclization, without affecting other parts of the peptide. The table below illustrates the typical orthogonality of Fmoc and Boc protecting groups.
| Protecting Group | Chemical Lability | Typical Deprotection Reagent |
| Fmoc | Base-labile | 20% Piperidine in DMF |
| Boc | Acid-labile | Trifluoroacetic Acid (TFA) |
This table provides a simplified overview of the orthogonal deprotection conditions for Fmoc and Boc groups in peptide synthesis.
Design and Synthesis of Peptidomimetics and Peptide Analogs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. 3-Amino-L-phenylalanine, derived from its Boc-protected precursor, is a valuable component in the design of such molecules.
The following table summarizes how modifications to phenylalanine can impact peptide properties:
| Modification | Potential Impact on Peptide Properties |
| Methylation of the phenyl ring | Induce specific conformational changes, increase binding affinity, improve metabolic stability. peptide.com |
| Introduction of a 3-amino group | Provides a site for further modification to alter charge, hydrophobicity, and hydrogen bonding; potential for enhanced bioactivity and stability. |
| Dehydration to α,β-didehydrophenylalanine | Constrains the peptide in a helical conformation, enhances resistance to enzymatic degradation. researchgate.net |
This interactive table illustrates various modifications to the phenylalanine residue and their potential effects on the resulting peptide's characteristics.
The three-dimensional conformation of a peptide is critical for its biological function. nih.gov The incorporation of structurally unique amino acids can introduce specific conformational constraints, locking the peptide into a bioactive conformation and reducing the entropic penalty upon binding to its target. The substitution on the phenyl ring of phenylalanine can induce specific conformational changes within a peptide chain. peptide.com While detailed structural studies specifically on peptides containing 3-amino-L-phenylalanine are not extensively documented in the reviewed literature, the principles of peptide chemistry suggest that the position of the amino group on the aromatic ring can influence the rotational freedom (chi angles) of the side chain and potentially induce specific turns or folds in the peptide backbone. Such conformational pre-organization can lead to higher receptor binding affinity and specificity.
Engineering of Novel Proteins and Bioconjugates
The incorporation of this compound into peptide and protein structures opens up a myriad of possibilities for creating novel biomolecules with tailored properties and functions. The Boc group, a widely used protecting group in peptide synthesis, allows for controlled and specific chemical manipulations.
Site-Specific Labeling and Modification
The strategic placement of this compound within a polypeptide chain enables precise, site-specific labeling and modification. The Boc protecting group is stable under many conditions used in peptide synthesis but can be selectively removed under mildly acidic conditions. This orthogonal deprotection strategy is crucial for introducing specific functionalities at a predetermined location within a protein without affecting other reactive groups.
Once the Boc group is removed, the exposed primary amine on the phenyl ring serves as a reactive handle for bioconjugation. This allows for the attachment of a wide array of molecules, including fluorophores, cross-linking agents, and therapeutic payloads. This method of site-specific modification is instrumental in creating well-defined protein conjugates with controlled stoichiometry and homogeneity, which is a significant advantage over random labeling techniques that often target naturally occurring amino acids like lysine (B10760008) or cysteine, leading to heterogeneous products. nih.gov
The ability to introduce a unique reactive site allows researchers to study protein structure, dynamics, and interactions with unprecedented precision. For example, a fluorescent dye can be attached to a specific site to monitor conformational changes or binding events. While direct research specifically detailing the use of this compound for this purpose is emerging, the principles are well-established with similar unnatural amino acids. The site-specific incorporation of amino acids with bioorthogonal handles, such as those that can be introduced via the amino group of deprotected 3-amino-L-phenylalanine, is a powerful strategy in chemical biology. researchgate.net
| Labeling Strategy | Target Residue(s) | Specificity | Product Homogeneity |
|---|---|---|---|
| Traditional (e.g., NHS esters) | Lysine, N-terminus | Low | Heterogeneous |
| Thiol-maleimide coupling | Cysteine | Moderate (depends on number of Cys) | Variable |
| Site-specific incorporation of unnatural amino acids | Specific pre-determined site | High | Homogeneous |
Development of Bio-Inspired Peptide Scaffolds
The self-assembly of peptides into well-ordered nanostructures is a cornerstone of bottom-up nanotechnology and the creation of bio-inspired materials. The incorporation of modified amino acids like this compound can significantly influence the self-assembly process and the properties of the resulting scaffolds.
The bulky and hydrophobic Boc group can modulate the intermolecular interactions that drive peptide self-assembly, such as hydrogen bonding and π-π stacking. Research on the co-assembly of diphenylalanine (FF), a well-known self-assembling peptide, with its Boc-modified derivative has shown that the Boc group disrupts the typical hydrogen bond packing. This leads to the formation of less rigid and more curved fibrous structures. rsc.orgresearchgate.net This ability to tune the morphological and mechanical properties of peptide scaffolds is crucial for their application in areas like tissue engineering, where the scaffold's architecture and stiffness need to mimic the native extracellular matrix. nih.gov
Furthermore, the Boc group offers a latent functionality. After the peptide scaffold has formed, the Boc groups can be removed to expose the amino groups on the surface of the nanostructure. These newly available reactive sites can then be used for post-assembly modification, allowing for the functionalization of the scaffold with bioactive molecules, such as cell-adhesion ligands or growth factors, to create a more sophisticated and biologically active material. rsc.org
Studies on the self-assembly of various phenylalanine-containing peptides have demonstrated that both the sequence and the presence of protecting groups play a critical role in determining the final morphology of the nanostructures, which can range from nanotubes and nanofibers to vesicles and hydrogels. beilstein-journals.orgnih.govnih.gov The ability to control these structures at the molecular level by incorporating amino acids like this compound is a powerful approach for designing novel biomaterials with tailored properties.
| Peptide System | Primary Driving Forces for Assembly | Resulting Nanostructure Morphology | Key Findings |
|---|---|---|---|
| Diphenylalanine (FF) | Hydrogen bonding, π-π stacking | Rigid, straight nanotubes and fibers | Forms highly ordered, stable structures. nih.gov |
| Co-assembly of FF and Boc-FF | Altered hydrogen bonding, hydrophobic interactions | Less rigid, curvier fibers | Boc group disrupts packing, allowing for tunable morphology. rsc.orgresearchgate.net |
Medicinal Chemistry and Pharmaceutical Applications of 3 Boc Amino L Phenylalanine Derivatives
Drug Discovery and Development Initiatives
The journey of a drug from concept to clinic often begins with the identification of promising lead compounds. 3-(Boc-amino)-L-phenylalanine plays a pivotal role in these early stages of drug discovery, particularly in high-throughput screening and rational drug design.
Generation of Peptide Libraries for High-Throughput Screening
The generation of peptide libraries is a cornerstone of modern drug discovery, allowing for the rapid screening of millions of compounds to identify those with therapeutic potential. This compound is a key component in this process due to the utility of the Boc protecting group in solid-phase peptide synthesis (SPPS). chemimpex.comresearchgate.net This method allows for the controlled, stepwise addition of amino acids to a growing peptide chain, which is essential for creating diverse libraries. researchgate.netpeptide.com The Boc group is stable during the coupling reactions but can be easily removed with a mild acid like trifluoroacetic acid (TFA), enabling the next amino acid to be added. researchgate.netspringernature.com
The compatibility of Boc-protected amino acids with automated peptide synthesizers further enhances their utility, allowing for the high-throughput generation of peptide libraries. chemimpex.com The incorporation of the phenylalanine structure provides a hydrophobic and aromatic element that can be crucial for molecular recognition and binding to biological targets. chemimpex.com These libraries are then subjected to high-throughput screening to identify "hit" compounds that can be further developed into lead candidates for new drugs. chemimpex.com
Rational Drug Design Utilizing Phenylalanine Scaffolds
The phenylalanine structure serves as a valuable scaffold in rational drug design, a process that involves the strategic development of new medications based on a known biological target. nih.govtandfonline.com The inherent features of the phenylalanine scaffold, such as its aromatic ring and chirality, make it an excellent starting point for designing molecules that can interact with high specificity and affinity with biological targets. tandfonline.comresearchgate.net
The use of this compound in this process is advantageous as the Boc group allows for the selective modification of the molecule. chemimpex.comchemimpex.com This enables medicinal chemists to systematically alter the structure to improve its therapeutic properties. Through techniques like structure-activity relationship (SAR) studies and computational modeling, researchers can design novel compounds with enhanced efficacy, selectivity, and pharmacokinetic profiles. nih.gov This rational approach has been successfully employed to develop a range of therapeutic agents, including enzyme inhibitors and receptor antagonists. nih.gov
Therapeutic Modalities and Biological Target Interactions
The versatility of the this compound scaffold is evident in its application across a wide spectrum of therapeutic areas, including infectious diseases, oncology, and neurology.
Anti-Mycobacterial Agents and Related Antimicrobial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for new anti-mycobacterial agents. springernature.comnih.gov Derivatives of this compound have shown promise in this area. For instance, Nα-aroyl-N-aryl-phenylalanine amides (AAPs), which can be synthesized from Boc-phenylalanine, have demonstrated potent activity against M. tuberculosis and other mycobacteria. nih.govresearchgate.net These compounds are believed to inhibit the mycobacterial RNA polymerase, an essential enzyme for bacterial survival. nih.gov
Beyond mycobacteria, dipeptides synthesized using Boc-phenylalanine have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, along with the ability to disrupt biofilms. nih.gov
| Compound Class/Derivative | Target Organism(s) | Proposed Biological Target | Significant Research Findings |
|---|---|---|---|
| Nα-aroyl-N-aryl-phenylalanine amides (AAPs) | Mycobacterium tuberculosis, Mycobacterium abscessus | RNA Polymerase (RpoB subunit) | These compounds are active against multi-drug resistant strains of M. tuberculosis and other non-tuberculous mycobacteria. Their binding site on the RNA polymerase is distinct from that of rifamycins. nih.gov |
| Dipeptides containing Boc-phenylalanine | Gram-positive and Gram-negative bacteria | Bacterial membrane | These dipeptides demonstrate broad-spectrum antibacterial properties and are capable of eradicating and disrupting bacterial biofilms. nih.gov |
| D-phenylalanine benzoxazoles | Mycobacterium tuberculosis | Unknown | These derivatives show potent antibacterial activity against M. tuberculosis, including within infected macrophages. nih.gov |
Anti-Cancer Therapeutics and Inhibitors
In the field of oncology, the unique metabolic demands of cancer cells are often exploited for therapeutic intervention. youtube.com Phenylalanine derivatives are being investigated as anti-cancer agents due to their ability to mimic natural amino acids and potentially interfere with cancer cell metabolism. nih.govencyclopedia.pub
This compound serves as a precursor for synthesizing a variety of anti-cancer compounds. nih.govecancer.org These can range from small molecules that inhibit key enzymes involved in cancer cell growth to peptide-drug conjugates that deliver cytotoxic agents directly to tumor cells, thereby minimizing systemic side effects. nih.govencyclopedia.pub For example, nanoparticles coated with phenylalanine have been shown to effectively kill cancer cells by inducing the production of reactive oxygen species. youtube.com
| Therapeutic Approach/Compound | Cancer Type(s) Investigated | Mechanism of Action | Key Research Findings |
|---|---|---|---|
| Amino acid-coated nanoparticles (Nano-pPAAM) | Breast, skin, and gastric cancer cell lines | Induction of excessive reactive oxygen species (ROS) | Demonstrated approximately 80% cancer cell killing efficacy in laboratory studies, which is comparable to the conventional chemotherapy drug cisplatin. youtube.com |
| Amino acid conjugates of aminothiazole | Ovarian cancer cell lines | Potential involvement in cell signaling pathways (not fully elucidated) | Certain synthesized derivatives displayed notable anticancer activity, including in cisplatin-resistant cancer cell lines. nih.gov |
| Peptide-drug conjugates | Various cancers | Targeted delivery of chemotherapeutic agents to cancer cells | Peptides can be engineered to bind to specific receptors that are overexpressed on the surface of cancer cells, enhancing drug delivery. encyclopedia.pub |
Research in Neurological Disorders and Neuropeptide Systems
The intricate communication network of the brain relies on neuropeptides, which are implicated in a host of neurological and psychiatric conditions when their signaling is disrupted. nih.gov this compound is a valuable tool in the synthesis of neuropeptide analogs, which are crucial for studying the function of these signaling molecules and for developing potential treatments for neurological disorders. nih.gov
By incorporating modified amino acids derived from Boc-phenylalanine, researchers can create neuropeptide analogs with improved stability and receptor binding properties. nih.gov This is exemplified by the synthesis of analogs of Neuropeptide Y (NPY), a molecule involved in regulating appetite and anxiety, to better understand its interaction with its receptors. nih.gov Furthermore, phenylalanine derivatives are being explored as potential therapeutic agents for Alzheimer's disease by targeting the aggregation of amyloid plaques. nih.gov
| Neuropeptide System/Disease Focus | Research Strategy | Role of Boc-Phenylalanine Derivatives | Primary Objective/Key Findings |
|---|---|---|---|
| Neuropeptide Y (NPY) System | Synthesis of NPY analogs | Utilized in the solid-phase synthesis of NPY analogs containing modified amino acid residues. nih.gov | To develop high-affinity ligands for the detailed investigation of NPY receptor function and signaling. nih.gov |
| Alzheimer's Disease | Synthesis of small molecules to inhibit amyloid aggregation | Phenylalanine derivatives act as precursors for the synthesis of arylpyrrolizinones. nih.gov | To create therapeutic agents capable of preventing the formation of senile plaques, a hallmark of Alzheimer's disease. nih.gov |
| General Neuropeptide Research | Development of peptidomimetics | The phenylalanine scaffold serves as a foundation for designing more "drug-like" molecules that can mimic the biological activity of neuropeptides. nih.govtandfonline.com | To develop stable and effective modulators of neuropeptide signaling for the potential treatment of a range of neurological disorders. |
Enzyme Activators and Inhibitors
The incorporation of this compound and its derivatives into peptide structures has been explored as a strategy for the development of enzyme inhibitors. The Boc (tert-butyloxycarbonyl) protecting group can influence the conformation and binding properties of peptides, potentially enhancing their inhibitory activity.
One area of investigation is in the development of anti-lipase agents. In a study focused on synthesizing short α and β-mixed peptides with anti-lipase activities, N-Boc-L-phenylalanine was utilized as a key starting material nih.gov. The resulting peptides, such as N-Boc-Phe-β-Pro-OCH3, demonstrated significant inhibition of pancreatic lipase (B570770) nih.gov. While this study does not directly use this compound, it highlights the utility of the Boc-phenylalanine scaffold in designing enzyme inhibitors. The presence of the Boc group is crucial during the synthesis of these peptide-based inhibitors nih.gov.
Furthermore, derivatives of this compound, such as Boc-3-nitro-L-phenylalanine, are valuable in the design of novel therapeutics, including inhibitors that target specific biological pathways in fields like oncology and neuropharmacology chemimpex.com. The introduction of a nitro group can enhance biological activity, and the Boc protecting group facilitates the precise synthesis of complex peptides intended as enzyme modulators chemimpex.com.
The following table summarizes the inhibitory activity of a synthesized peptide containing the N-Boc-phenylalanine moiety.
| Compound | Pancreatic Lipase Inhibition (%) |
| N-Boc-Phe-β-Pro-OCH3 | 90% |
| Data sourced from a study on short α and β-mixed peptides with anti-lipase activities nih.gov. |
Prodrug Design and Drug Delivery Enhancement
The conjugation of drug molecules with amino acids, including derivatives of phenylalanine, is a well-established prodrug strategy to enhance pharmacokinetic properties such as solubility and bioavailability nih.gov. The Boc-amino group in this compound can serve as a lipophilic promoiety, which can improve membrane permeability.
The use of Boc-protected amino acids in peptide-based molecules has been shown to increase their stability, which is a critical factor for bioavailability chemimpex.com.
Derivatives of this compound are integral to the synthesis of peptide-based therapeutics designed for targeted delivery, particularly in oncology chemimpex.com. The ability to conjugate these derivatives to other molecules allows for the creation of targeted drug delivery systems chemimpex.com.
The overexpression of amino acid transporters like LAT1 in tumor cells provides a key mechanism for targeted drug delivery nih.govnih.gov. By attaching a therapeutic agent to a phenylalanine derivative, the resulting conjugate can be selectively transported into cancer cells. For example, a sesamol-L-phenylalanine prodrug was developed to target melanoma cells that overexpress LAT1 nih.gov. This prodrug showed enhanced uptake and antiproliferative activity against melanoma cells compared to the parent drug nih.gov. The design of such targeted systems often involves synthetic steps where Boc-protected amino acids like this compound are crucial intermediates chemimpex.comchemimpex.com.
The table below presents data on the enhanced uptake of an L-phenylalanine-conjugated drug in LAT1-expressing cells.
| Compound | Cell Line | Uptake Inhibition of [14C]-leucine (%) |
| Sesamol (B190485) | HEK293-human LAT1 | ~20% |
| Sesamol-L-phenylalanine prodrug | HEK293-human LAT1 | ~70% |
| Data adapted from a study on a sesamol carbamate-L-phenylalanine prodrug targeting LAT1 nih.gov. |
Imaging and Diagnostic Applications
Radiolabeled amino acids, particularly derivatives of phenylalanine, are valuable tracers for positron emission tomography (PET) imaging, especially in oncology nih.govbohrium.com. The increased rate of protein synthesis and overexpression of amino acid transporters in tumor cells lead to the accumulation of these tracers, allowing for high-quality visualization of tumors nih.gov.
One of the most promising areas is the use of fluorine-18 (B77423) (¹⁸F) labeled phenylalanine analogues. For instance, 3-L-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe) has been evaluated as a PET tracer for tumor imaging and has shown advantages over other established tracers like O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET) nih.gov. Studies have demonstrated that 3-L-[¹⁸F]FPhe can enable high-quality visualization of tumors, with some research indicating significantly higher uptake in certain cancer cell lines compared to [¹⁸F]FET nih.govresearchgate.net. The synthesis of these radiotracers often involves precursors that could be derived from Boc-protected phenylalanine derivatives nih.gov.
The following table summarizes the comparative uptake of 3-L-[¹⁸F]FPhe and [¹⁸F]FET in different tumor cell lines.
| Tracer | Cell Line | Relative Uptake vs. [¹⁸F]FET (at 100 min) |
| 3-L-[¹⁸F]FPhe | MCF-7 | Significantly Lower |
| 3-L-[¹⁸F]FPhe | PC-3 | Significantly Higher |
| Data extracted from a preclinical evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET tracers nih.gov. |
Photoaffinity labeling (PAL) is a powerful technique used to identify and study ligand-receptor interactions by creating a covalent bond between a photoactivatable probe and its biological target upon irradiation with light nih.govnih.gov. Phenylalanine derivatives are often used as scaffolds for creating these probes due to their biocompatibility and synthetic versatility.
A typical photoaffinity probe consists of a pharmacophore, a photoreactive group, and a reporter tag nih.govmdpi.com. The photoreactive group is often a diazirine or a benzophenone (B1666685), which can be incorporated into the phenylalanine structure nih.govsigmaaldrich.com. For example, H-L-Photo-Phe-OH is a commercially available diazirine-containing phenylalanine analogue that can be incorporated into peptides or small molecules to create photoaffinity probes sigmaaldrich.com. Upon UV irradiation, the diazirine group forms a highly reactive carbene that covalently binds to nearby molecules, allowing for the identification of cellular targets sigmaaldrich.comnih.gov.
Researchers have also synthesized more complex, bifunctional photoreactive amino acids based on L-phenylalanine. One such example is p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, which contains both a photoreactive benzophenone group and a "clickable" terminal alkyne for the attachment of a reporter tag nih.gov. The synthesis of such complex amino acid derivatives often starts from simpler, protected precursors, highlighting the importance of building blocks like this compound in this field.
The table below lists common photoreactive groups incorporated into phenylalanine-based photoaffinity probes.
| Photoreactive Group | Description | Excitation Wavelength |
| Aryl azide | Forms a reactive nitrene upon photoactivation. | 254-300 nm |
| Benzophenone | Forms a reactive triplet diradical that can abstract a hydrogen atom. | ~350-360 nm |
| Diazirine | Generates a highly reactive carbene upon photoactivation. | ~350-380 nm |
| Information compiled from reviews on photoaffinity labeling techniques nih.govmdpi.com. |
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis of 3-(Boc-amino)-L-phenylalanine and Its Derivatives
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of Boc-protected phenylalanine, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of all atoms.
For this compound, the ¹H NMR spectrum would be expected to show significant differences in the aromatic region due to the substitution pattern. The protons on the phenyl ring would exhibit a more complex splitting pattern, and their chemical shifts would be influenced by the electronic effects of the Boc-amino substituent. The protons ortho, meta, and para to the Boc-amino group would have distinct chemical shifts.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For N-(tert-butoxycarbonyl)-L-phenylalanine, distinct signals are expected for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the α- and β-carbons of the amino acid backbone, and the carbons of the phenyl ring. The chemical shifts of these carbons are sensitive to their local electronic environment.
Table 1: Representative ¹H NMR Spectral Data for N-(tert-butoxycarbonyl)-L-phenylalanine in CD₃OD orgsyn.org
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.36 | s | 9H | t-butyl |
| 2.87 | dd | 1H | Hβ |
| 3.16 | dd | 1H | Hβ |
| 4.36 | dd | 1H | Hα |
| 7.26 | s | 5H | Phenyl |
Note: In CDCl₃ solution, the presence of both carbamate rotamers may be observed in the ¹H NMR spectrum. orgsyn.org
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, MS would be used to confirm its molecular weight of 280.31 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in MS provides valuable structural information. For Boc-protected amino acids, characteristic fragmentation pathways involve the loss of the Boc group or parts of it. A common fragmentation is the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, leading to a carbamic acid intermediate that can further decarboxylate (loss of CO₂, 44 Da). The fragmentation of the amino acid backbone itself can also occur, leading to characteristic ions. For phenylalanine derivatives, a prominent fragment is often the tropylium ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the bond between the β-carbon and the phenyl ring.
While a specific mass spectrum for this compound is not available in the provided search results, the GC-MS data for the related compound, Boc-L-phenylalanine methyl ester, can offer insights into the expected fragmentation nih.gov. The mass spectrum of this derivative would show a molecular ion peak and fragments corresponding to the loss of the methoxycarbonyl group and the Boc group.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups. These techniques are highly valuable for identifying the presence of key structural motifs in this compound.
The IR spectrum of a Boc-protected amino acid is characterized by several key absorption bands. The N-H stretching vibration of the carbamate typically appears in the region of 3300-3400 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the carbamate group are also prominent, usually appearing in the range of 1650-1750 cm⁻¹. The presence of the tert-butyl group is indicated by C-H stretching and bending vibrations. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the phenyl ring in this compound would influence the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which can be diagnostic of the meta-substitution.
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are often strong in the Raman spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 | N-H stretch | Carbamate |
| ~3000-3300 | O-H stretch | Carboxylic Acid |
| >3000 | C-H stretch | Aromatic |
| ~2850-2980 | C-H stretch | Aliphatic (t-butyl, CH₂, CH) |
| ~1700-1750 | C=O stretch | Carboxylic Acid |
| ~1680-1720 | C=O stretch | Carbamate |
| ~1500-1600 | C=C stretch | Aromatic Ring |
| ~1500-1550 | N-H bend | Carbamate |
Note: These are approximate ranges and can vary based on the specific molecular environment and sample state.
Optical spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provides insights into the electronic properties of a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring.
The parent amino acid, phenylalanine, exhibits a characteristic UV absorption spectrum with a maximum around 257 nm. The introduction of an amino group onto the phenyl ring is known to cause a red shift (bathochromic shift) and an increase in the molar absorptivity (hyperchromic effect) due to the electron-donating nature of the amino group extending the conjugation. The Boc protecting group, being an electron-withdrawing group attached to the nitrogen, will modulate these effects. The absorption spectrum of a Boc-protected p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine dipeptide shows a maximum in the UV region, indicating that the electronic properties are significantly influenced by the substituents on the phenyl ring rsc.org.
Photoluminescence spectroscopy can provide information about the emissive properties of the molecule upon excitation with UV light. Phenylalanine itself has a low quantum yield of fluorescence. The introduction of the Boc-amino group at the 3-position could potentially alter the fluorescence properties, and studying the emission spectrum could provide further characterization of its electronic structure. For instance, studies on Boc-protected dipeptides have shown that self-assembly can lead to aggregation-induced emission rsc.org.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For chiral molecules like this compound, the use of a chiral stationary phase (CSP) is necessary to separate the L- and D-enantiomers. The determination of enantiomeric excess (e.e.) is critical in pharmaceutical applications, as different enantiomers can have vastly different biological activities.
Several types of CSPs are effective for the separation of N-protected amino acids. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A, have demonstrated broad applicability and ruggedness for the chiral separation of t-BOC and FMOC amino acids sigmaaldrich.com. These CSPs operate in various modes, including reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development.
For the analysis of N-(tert-butoxycarbonyl)-phenylalanine, a reversed-phase mode is often a viable choice on both teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R) based columns sigmaaldrich.com. The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile (B52724). The elution order of the enantiomers can depend on the specific CSP and mobile phase conditions used. For instance, on a ristocetin A CSP, the L-enantiomers of N-(tert-butoxycarbonyl)-derivatized amino acids often elute first mst.edu.
The development of an HPLC method for determining the enantiomeric excess of this compound would involve screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The use of a UV detector is common for monitoring the elution of the compounds.
Table 3: General Conditions for Chiral HPLC Separation of N-Boc-Amino Acids
| Parameter | Description |
| Chiral Stationary Phase | Macrocyclic glycopeptide (e.g., Teicoplanin, Ristocetin A), Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Reversed-phase: Water/Organic modifier (Methanol, Acetonitrile) with additives (e.g., TFA, ammonium acetate). Normal-phase: Hexane/Alcohol (e.g., Isopropanol). |
| Detection | UV-Vis (typically at a wavelength corresponding to the absorbance maximum of the analyte) |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications
Chromatographic techniques are fundamental in the separation and analysis of amino acids and their derivatives. While High-Performance Liquid Chromatography (HPLC) is often the preferred method, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also serve as valuable analytical tools.
Gas Chromatography (GC)
The analysis of amino acids by GC is challenged by their low volatility due to their zwitterionic nature. Consequently, a derivatization step is necessary to convert the polar functional groups (amino and carboxyl) into more volatile, less reactive species suitable for GC analysis. For Boc-protected amino acids like this compound, derivatization typically targets the carboxylic acid group, often through esterification.
A common derivatization strategy involves silylation. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives sigmaaldrich.com. While specific protocols for this compound are not extensively detailed in the literature, methodologies developed for the parent amino acid, L-phenylalanine, can be adapted. For instance, a method for analyzing L-phenylalanine involves derivatization to its N-heptafluorobutyryl isobutyl ester, followed by analysis using GC coupled with tandem mass spectrometry (GC/MS/MS) nih.gov. This approach offers high selectivity and sensitivity, with quantification limits in the picogram range nih.gov.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of amino acids and their derivatives, including reaction monitoring and purity assessment. The separation on a TLC plate, typically silica gel, is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
For Boc-protected amino acids, the choice of the mobile phase is critical for achieving good separation. A common solvent system for the TLC analysis of N-Boc-L-phenylalanine is a mixture of chloroform and methanol derpharmachemica.com. The ratio of these solvents can be adjusted to optimize the separation. For instance, a 5% methanol in chloroform mixture has been successfully used as a mobile phase derpharmachemica.com. Another commonly used mobile phase for underivatized amino acids, which could be adapted, is a mixture of n-butanol, acetic acid, and water reachdevices.comamrita.edu.
Visualization of the spots on the TLC plate is typically achieved by spraying with a reagent that reacts with the amino group to produce a colored product. Ninhydrin is a widely used reagent that gives a purple color with most amino acids amrita.edu. However, for N-terminally protected amino acids like this compound, the amino group is blocked, and thus, ninhydrin may not be effective. Alternative visualization methods, such as staining with iodine vapor or using a UV lamp if the compound is UV-active, would be more appropriate.
The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC analysis. The Rf value is dependent on the specific chromatographic conditions. For comparison, under specific conditions using a silica plate and a mobile phase of n-butanol:acetic acid:water (3:1:1), L-phenylalanine has a reported Rf value of 0.62 reachdevices.com. The Rf value for this compound would be expected to differ due to the presence of the lipophilic Boc group.
| Compound | Stationary Phase | Mobile Phase | Reported Rf Value | Reference |
|---|---|---|---|---|
| L-Phenylalanine | Silica Gel | n-butanol:acetic acid:water (3:1:1) | 0.62 | reachdevices.com |
| N-Boc-L-phenylalanine | Silica Gel | 5% Methanol in Chloroform | Not explicitly stated, used for reaction monitoring. | derpharmachemica.com |
Electrochemical Studies and Surface Interactions
The electrochemical behavior and surface interactions of this compound are of interest for the development of electrochemical sensors and for understanding its role in interfacial processes, such as in biomaterials and peptide self-assembly.
Electrochemical Studies
While direct electrochemical studies on this compound are not widely reported, the electrochemical behavior of the parent L-phenylalanine provides a basis for understanding its potential electrochemical activity. L-phenylalanine can be detected electrochemically, and its oxidation is influenced by the electrode material and experimental conditions.
Studies on the electrochemical detection of L-phenylalanine have been carried out using various modified electrodes. The potential required for the detection of L-phenylalanine can be influenced by the electrode material. For instance, a carbon nanosphere-modified electrode has been used for the detection of L-phenylalanine in a phosphate buffer solution at pH 7. The presence of the Boc group in this compound would likely alter its electrochemical properties, potentially shifting the oxidation potential and influencing the electron transfer kinetics. The bulky, electron-withdrawing nature of the Boc group could make the molecule more difficult to oxidize compared to the parent amino acid.
Surface Interactions
The surface interactions of amino acids and their derivatives are crucial in various fields, including biomaterials, where protein-surface interactions govern biocompatibility, and in the self-assembly of peptides into nanostructures. The phenylalanine side chain is known to play a role in the recognition of surfaces like hydroxyapatite, a key component of bone and teeth nih.gov.
The presence of the Boc protecting group on the amino group of phenylalanine derivatives can significantly influence their self-assembly and surface interaction properties. For instance, N-Boc protected analogues of diphenylalanine have been shown to self-assemble into various nanostructures, such as nanotubes and microspheres, in solution rsc.orgrsc.org. These self-assembly processes are driven by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking of the aromatic rings.
Molecular dynamics simulations have been used to study the stacking and T-shape competition in the interactions between aromatic amino acids like phenylalanine nih.gov. These studies have shown that stacked structures are generally favored in various solvents nih.gov. The introduction of a Boc group could influence these interactions by altering the steric and electronic properties of the molecule.
The interaction of amino acids with solid surfaces has also been investigated. For example, the adsorption of alanine on a zinc oxide surface has been studied both experimentally and computationally, revealing that the interaction is primarily through the carboxylate group elsevierpure.com. For this compound, the presence of the Boc-amino group on the phenyl ring could introduce additional interaction sites with surfaces, potentially leading to different adsorption geometries and binding strengths compared to L-phenylalanine.
| Molecule | Interacting Species/Surface | Observed Phenomenon/Interaction | Technique/Method | Reference |
|---|---|---|---|---|
| N-Boc protected diphenylalanine analogues | Self-assembly in solution | Formation of nanotubes and microspheres | Microscopy, Light Scattering | rsc.orgrsc.org |
| Phenylalanine-Phenylalanine | Self-interaction in various solvents | Favored stacked structures | Molecular Dynamics Simulations | nih.gov |
| Phenylalanine within a peptide | Hydroxyapatite surface | Plays a role in surface recognition | NEXAFS Spectroscopy | nih.gov |
Self Assembly and Supramolecular Chemistry of Phenylalanine Derivatives
Formation of Nanostructures from Boc-Protected Phenylalanine Peptides
The self-assembly of Boc-protected phenylalanine peptides is a versatile process that yields a variety of ordered nanostructures. nih.gov This phenomenon is driven by a combination of noncovalent forces, including hydrogen bonds between peptide backbones and π–π stacking interactions among the aromatic side chains. rsc.org The resulting structures are often highly ordered and exhibit remarkable rigidity and stability. rsc.org
Self-Assembled Nanotubes, Nanofibrils, and Nanospheres
Boc-protected phenylalanine peptides, most notably Boc-Phe-Phe, demonstrate a remarkable capacity to form diverse and well-ordered supramolecular structures. nih.gov Depending on the specific experimental conditions, these peptides can self-assemble into a range of morphologies, including nanotubes, nanofibrils, and nanospheres. rsc.orgnih.gov
Nanotubes (NTs): Highly ordered tubular nanostructures are a common morphology for Boc-Phe-Phe. nih.govnih.gov These nanotubes can have average diameters ranging from 25-72 nm and lengths extending to tens of microns. rsc.org The formation of these rigid tubes is attributed to a "zipper-like" interlocking of the aromatic rings. rsc.org
Nanospheres (NSs): Spherical nanostructures can also be formed by the self-assembly of Boc-protected phenylalanine peptides. nih.govnih.gov These nanospheres can range in diameter from the nanometer to the micrometer scale. rsc.org In some cases, Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) has been observed to self-assemble into microspheres. rsc.org Similarly, a derivative of Boc-Phe-Phe functionalized with a benzothiazole (B30560) ring has been shown to form nanospheres. nih.gov
Influence of Solvent and Concentration on Self-Assembly Processes
The morphology of the nanostructures formed by Boc-protected phenylalanine peptides is highly dependent on the experimental conditions, particularly the choice of solvent and the concentration of the peptide solution. nih.gov The interplay between peptide-peptide and peptide-solvent interactions is critical in determining the final architecture of the assembly. rsc.org
The solvent system plays a crucial role in directing the self-assembly pathway. For instance, Boc-Phe-Phe self-assembles into tubular structures when dissolved in specific solvent systems like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) followed by dilution in water, whereas using ethanol (B145695) as the diluent can lead to the formation of nanospheres. rsc.orgnih.gov Similarly, the self-assembly of Boc-L-phenylalanyl-L-tyrosine (Boc-PheTyr) yields microspheres in ethanol/water but forms microtapes in HFP/water. rsc.org A study on Boc-Phe-Phe using an acetonitrile-water solvent system showed that varying the acetonitrile (B52724) content from 2% to 10% could drive the formation of different morphologies, from spheres to plates. rsc.org
Peptide concentration also significantly influences the resulting structures. For some phenylalanine homopeptides, lower concentrations may lead to the formation of fibers, while higher concentrations can result in more complex, bundled, or braid-like assemblies. nih.gov For Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) in an HFP/water solution, an increase in concentration leads to a shift in the photoluminescence spectra, indicating the self-assembly of nanotubes into microtapes. rsc.org
| Peptide Derivative | Solvent System | Concentration | Resulting Nanostructure |
|---|---|---|---|
| Boc-Phe-Phe | HFIP/Water | Not Specified | Nanotubes nih.gov |
| Boc-Phe-Phe | HFIP/Ethanol | High Concentration | Spheres rsc.org |
| Boc-Phe-Phe | Acetonitrile/Water (2% AcN) | Not Specified | Spheres rsc.org |
| Boc-Phe-Phe | Acetonitrile/Water (10% AcN) | Not Specified | Plates rsc.org |
| Boc-PheTyr | HFP/Ethanol | Not Specified | Microspheres rsc.org |
| Boc-PheTyr | HFP/Water | 2 mg/mL | Microtapes researchgate.net |
| Boc-pNPhepNPhe | HFP/Water | > 0.4 mg/mL | Nanotubes self-assembled into Microtapes rsc.org |
Materials Science Applications of Self-Assembled Structures
The unique structural, mechanical, and electronic properties of self-assembled nanostructures from Boc-protected phenylalanine peptides make them highly promising for a range of materials science applications. nih.gov Their inherent biocompatibility further enhances their potential for use in biomedical devices and as bio-energy sources. rsc.org
Integration into Electrospun Fibers for Functional Materials (e.g., Piezoelectric Properties)
A significant application of these self-assembled structures is their incorporation into polymeric nanofibers using the electrospinning technique to create functional hybrid materials. nih.govresearchgate.net When nanotubes of Boc-Phe-Phe are embedded within biocompatible polymer fibers such as poly(L-lactic acid) (PLLA), polycaprolactone (B3415563) (PCL), and poly(methyl methacrylate) (PMMA), the resulting nanofiber arrays exhibit strong piezoelectric properties. nih.govresearchgate.net
Piezoelectricity is the ability of a material to generate an electric charge in response to applied mechanical stress. These dipeptide-polymer electrospun arrays can convert periodic mechanical forces into electricity with remarkable efficiency. nih.govrsc.org Research has shown that these hybrid biomaterials can generate significant voltage, current, and power, capable of powering devices like liquid-crystal display panels. nih.govrsc.org The piezoelectric performance of these materials is notably high, with some configurations producing output voltages an order of magnitude higher than engineered ferroelectric polymers like P(VDF_TrFe). nih.gov
| Peptide/Polymer Composite | Applied Force | Max Output Voltage | Max Output Current | Max Power Density |
|---|---|---|---|---|
| Boc-Phe-Phe / PLLA | 1.5 N | Up to 30 V nih.govrsc.org | Up to 300 nA nih.govrsc.org | 2.3 µW/cm² nih.govrsc.org |
| Boc-pNPhepNPhe / Polymer | 1.5 N | 58 V rsc.org | Not Specified | 9 µW/cm² rsc.org |
The electrospinning process itself, which involves a high voltage electric field, facilitates the alignment and crystallization of the dipeptide nanostructures within the polymer fibers, enhancing their functional properties. rsc.orgnih.gov
Bio-Inspired Nanomaterials with Controlled Architectures
The self-assembly of Boc-protected phenylalanine peptides is a prime example of a bio-inspired approach to nanomaterial fabrication. nih.gov This bottom-up strategy mimics natural processes of molecular recognition and self-organization to create highly ordered and functional materials. nih.gov The ability to control the final architecture of these nanomaterials by simply adjusting parameters like solvent and concentration offers a versatile platform for designing bespoke biomaterials. rsc.orgnih.gov
These materials are considered a unique class of bio-inspired nanostructures due to their origins in naturally occurring amino acids and their formation through spontaneous self-organization. rsc.orgnih.gov The resulting nanomaterials, with their controlled architectures and inherent biocompatibility, have a wide range of potential applications in fields from regenerative medicine to bio-energy and biosensing. rsc.orgrsc.org The development of these materials using green chemistry principles, where biological systems guide the synthesis, further underscores their potential as environmentally friendly and biocompatible advanced materials. taylorfrancis.com
Computational and Theoretical Investigations
Molecular Modeling and Simulation of Phenylalanine Derivatives
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. For derivatives of phenylalanine, these methods are crucial for exploring their dynamic nature and interactions with biological systems.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Phenylalanine derivatives, with their flexible backbones and side chains, can exist in numerous conformations. Computational analysis is used to map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.
The L-Type Amino Acid Transporter 1 (LAT1) is a crucial protein responsible for transporting large neutral amino acids, including phenylalanine, across cell membranes. nih.govresearchgate.net It is highly expressed in the blood-brain barrier and in many types of cancer cells, making it a prime target for drug delivery. researchgate.netacs.org Computational methods, particularly molecular docking, are used to investigate how phenylalanine derivatives bind to LAT1.
Recognition by the LAT1 transporter requires the presence of free carboxyl and amine groups on the amino acid scaffold. nih.gov Studies combining in vitro uptake assays with induced-fit docking simulations have elucidated key structural features that govern the transportability of phenylalanine conjugates. nih.govresearchgate.net These computational models predict that smaller and more flexible ligands are generally preferred by LAT1. researchgate.netconsensus.app The model of LAT1 interacting with phenylalanine suggests that polar interactions are formed between the ligand's carboxyl and amino groups and the backbone of several residues in the transporter, including T62, I63, S66, G67, and F252. nih.gov Furthermore, research has indicated that meta-substituted phenylalanine derivatives show a higher affinity for LAT1 compared to ortho- or para-substituted compounds. nih.gov
| Structural Feature | Impact on LAT1 Interaction/Transport | Supporting Evidence/Key Residues |
|---|---|---|
| Free Carboxyl and Amine Groups | Essential for transporter recognition. nih.gov | Forms polar interactions with transporter backbone (e.g., T62, I63, S66, G67, F252). nih.gov |
| Ligand Size | Smaller compounds are generally preferred. researchgate.netconsensus.app | LAT1 can accommodate various structures, but transport efficiency decreases with size. nih.gov |
| Flexibility | Crucial for transportability, especially for larger ligands. researchgate.net | Rigid lipophilic structures may lack necessary interactions for transport. nih.gov |
| Substitution Position | Meta-substituted derivatives exhibit higher affinity than ortho- or para-substituted ones. nih.gov | Suggests specific orientation within the binding pocket is favored. |
| Hydrophobic Interactions | Contribute to binding affinity. nih.gov | Interactions with hydrophobic residues in the binding site (e.g., I139, V148, F252, F402, W405). nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules with high accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. gelisim.edu.tr It provides a good balance between accuracy and computational cost, making it suitable for studying molecules like phenylalanine derivatives. researchgate.net DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of electric charge within the molecule. gelisim.edu.trresearchgate.net
For phenylalanine and its analogs, DFT methods have been successfully used to study the geometric parameters and energies of different conformers. nih.govgelisim.edu.tr Functionals such as B3LYP and long-range corrected functionals like ωB97X-D have proven effective in describing the properties of these systems, including those with potential for charge-transfer excited states. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal insights into the molecule's chemical reactivity. researchgate.net
| Calculated Property | Significance for Phenylalanine Derivatives | Common Computational Method/Functional |
|---|---|---|
| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. researchgate.net | DFT (e.g., B3LYP/6-31G(d,p)). researchgate.net |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net | DFT, Hartee-Fock (HF). researchgate.net |
| Electronic Properties (HOMO/LUMO) | Provides insights into chemical reactivity and electronic transitions. researchgate.net | DFT. researchgate.net |
| Excited State Energies | Predicts UV-Vis absorption spectra and photochemical behavior. nih.gov | Time-Dependent DFT (TD-DFT) with functionals like ωB97X-D, CAM-B3LYP. nih.gov |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excited states, which correspond to the absorption of light in UV-Vis spectroscopy. nih.gov Theoretical calculations of vibrational frequencies can be used to assign the peaks observed in experimental infrared (IR) and Raman spectra, providing a detailed picture of the molecule's vibrational modes. nih.govresearchgate.net For self-assembled structures of Boc-phenylalanine derivatives, spectral features such as specific spike-like peaks in absorption spectra can be computationally linked to quantum confinement effects. rsc.org
Furthermore, these methods can be used to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for chemical reactions. nih.gov For instance, quantum chemical calculations have been used to investigate the mechanism of asparagine deamidation when adjacent to a phenylalanine residue. These studies reveal how the conformation and electronic interactions provided by the phenylalanine side chain can influence the reaction's energy barrier, providing a detailed molecular-level understanding of the process. nih.gov
Emerging Research Frontiers and Future Prospects for 3 Boc Amino L Phenylalanine in Chemical Biology
Development of Next-Generation Therapeutics Based on Phenylalanine Scaffolds
The phenylalanine scaffold is a privileged structure in medicinal chemistry, and its modification is a proven strategy for developing novel therapeutics. The introduction of a Boc-protected amino group at the meta-position, as seen in 3-(Boc-amino)-L-phenylalanine, provides a valuable tool for creating peptide-based drugs with enhanced properties. The Boc (tert-butoxycarbonyl) protecting group is crucial in peptide synthesis, preventing unwanted reactions at the amine group while allowing for controlled chain elongation. nih.govbeilstein-journals.org
Derivatives of phenylalanine are instrumental in the development of drugs targeting a range of conditions, from neurological disorders to bacterial infections. nih.govresearchgate.net For instance, modifying the phenylalanine structure can influence how a molecule interacts with biological targets, potentially leading to improved efficacy and safety. nih.gov The strategic placement of substituents on the phenyl ring can induce specific conformational changes in a peptide, which may increase its binding affinity to a target receptor or enhance its metabolic stability, thereby prolonging its therapeutic effect. nih.govrsc.org
Research into Boc-protected phenylalanine-based dipeptides has shown their potential as broad-spectrum anti-bacterial agents. researchgate.net These dipeptides can self-assemble and exhibit capabilities to eradicate and disrupt bacterial biofilms. researchgate.net Furthermore, studies on β-phenylalanine derivatives, a class to which 3-amino-phenylalanine belongs, indicate their value as scaffolds for creating drug candidates with greater stability than those made from natural α-amino acids. chemspider.com A closely related compound, Fmoc-3-(Boc-aminomethyl)-L-phenylalanine, is widely used as a key building block in the synthesis of peptide-based drugs, where it can help improve bioavailability and the targeted delivery of therapeutic agents. nih.gov
Table 1: Examples of Modified Phenylalanine Scaffolds in Therapeutic Research
| Compound/Derivative Class | Therapeutic Area of Interest | Potential Advantages of Modification |
| Boc-protected Phenylalanine Dipeptides | Antibacterial | Biofilm eradication, broad-spectrum activity researchgate.net |
| β-Phenylalanine Derivatives (β-PAD) | Anticancer, Antiviral, Alzheimer's | Greater stability, pharmacomodulation chemspider.com |
| Halogenated L-phenylalanine Derivatives | Neuroprotection | Potent antiglutamatergic activity mdpi.com |
| Boc-L-3-Methylphenylalanine | Oncology, Immunology, Metabolic Diseases | Increased binding affinity, improved metabolic stability nih.govrsc.org |
Expanding Applications in Material Science and Nanotechnology
The field of material science is increasingly turning to biological building blocks to create novel nanomaterials with unique properties. Amino acids and short peptides, particularly those containing aromatic groups like phenylalanine, are of significant interest due to their ability to self-assemble into well-ordered nanostructures such as nanotubes, nanofibers, hydrogels, and nanospheres. rsc.org The Boc group in this compound can play a crucial role in modulating these self-assembly processes.
The self-assembly is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking between the aromatic phenyl rings. beilstein-journals.org Research has demonstrated that Boc-protected diphenylalanine analogues can self-assemble into various nanostructures, and the morphology of these structures is highly sensitive to the specific chemical makeup of the building blocks. nih.govrsc.org For example, dipeptides based on β-amino acids, such as the parent structure of 3-amino-L-phenylalanine, have been shown to form fibrous networks, leading to the formation of stable hydrogels. nih.gov
These biomaterials have a wide range of potential applications:
Drug Delivery: Hydrogels derived from phenylalanine derivatives can serve as biocompatible scaffolds for the sustained and controlled release of therapeutic molecules. researchgate.net
Tissue Engineering: The nanofibrous structures of self-assembled peptide hydrogels can mimic the extracellular matrix, providing a suitable environment for cell culture and tissue regeneration. nih.gov
Piezoelectric Materials: Nanostructures formed from Boc-protected diphenylalanine derivatives incorporated into polymer fibers have been shown to exhibit strong piezoelectric properties, making them candidates for use in biosensors and energy-harvesting devices. rsc.org
Studies have also shown that Boc-protected dipeptides can self-assemble into nanostructures with inherent antibacterial properties, opening the door to the development of novel biomaterials that actively combat infection. nih.gov The ability to tune the material's properties—such as stiffness, morphology, and bioactivity—by making subtle changes to the amino acid building block makes this compound a promising candidate for the rational design of next-generation functional materials. researchgate.net
Table 2: Self-Assembled Nanostructures from Phenylalanine Derivatives and Their Applications
| Phenylalanine Derivative | Resulting Nanostructure | Potential Application |
| Boc-β-Phe-β-Phe-OH | Nanofibers, Hydrogel | Drug Delivery, Tissue Engineering nih.gov |
| Boc-Phe-Trp-OMe | Fibrils, Spheres | Antibacterial Biomaterials nih.gov |
| Boc-pNPhe-pNPhe | Nanotubes, Microtapes | Piezoelectric Devices, Biosensors rsc.org |
| Fmoc-Phe Derivatives | Nanofibers, Hydrogel | Cell Culture, Regenerative Medicine nih.gov |
Deeper Understanding of Biological Interactions and Mechanistic Pathways
Incorporating unnatural amino acids like this compound into peptides and proteins is a powerful technique for probing biological systems. The unique structure of this compound can be used to understand the specific interactions that govern protein folding, enzyme catalysis, and molecular recognition.
The placement of the amino group at the meta-position of the phenyl ring alters the molecule's electronic distribution and steric profile compared to native phenylalanine. When incorporated into a peptide, this can influence its conformation and how it binds to its biological target. By comparing the activity of the modified peptide to its natural counterpart, researchers can gain insights into the specific forces—such as hydrogen bonding or electrostatic interactions—that are critical for the biological process under investigation.
For example, derivatives of L-phenylalanine have been used as neuroprotective agents that work by depressing excitatory glutamatergic synaptic transmission. mdpi.com Studying how structurally distinct derivatives modulate this activity can help to map the pharmacophore and understand the mechanism of action at the molecular level. Similarly, modified phenylalanine derivatives can act as selective enzyme inhibitors, serving as chemical probes to elucidate metabolic pathways and identify new targets for drug intervention. nih.gov
The Boc protecting group itself can also influence biological interactions. While primarily used for synthesis, its hydrophobicity and bulk can affect the solubility and aggregation properties of peptides, which are key factors in many biological processes and disease states, such as the formation of amyloid fibrils in neurodegenerative diseases. researchgate.net By studying how Boc-modified peptides behave in biological systems, researchers can gain a deeper understanding of the fundamental principles of protein self-assembly and misfolding.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of drug discovery, and the development of novel therapeutics based on scaffolds like this compound stands to benefit significantly from these computational approaches.
AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the properties of new molecules. In the context of this compound, these tools can be used to:
Predict Binding Affinity: Computational models can predict how peptides incorporating this unnatural amino acid will bind to specific protein targets. This allows for the in silico screening of large virtual libraries of molecules to identify the most promising candidates for synthesis and experimental testing.
Optimize Pharmacokinetic Properties: Machine learning can help predict properties like absorption, distribution, metabolism, and excretion (ADME) based on a molecule's structure. This enables chemists to design derivatives of this compound with improved drug-like characteristics.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold as a starting point, it can generate novel peptide or small molecule structures with a high probability of being active against a specific biological target.
Analyze Structure-Activity Relationships (SAR): As experimental data is generated for a series of compounds based on this scaffold, ML can be used to build sophisticated SAR models. These models can identify the key structural features responsible for biological activity, guiding the next round of molecular design in a data-driven manner.
By combining the synthetic versatility offered by building blocks like this compound with the predictive power of AI and ML, researchers can accelerate the drug discovery process, reduce the cost of development, and increase the likelihood of success in bringing new, effective therapies to the clinic.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Boc-amino)-L-phenylalanine, and how is the Boc group selectively introduced to the amine functionality?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous or mixed solvent system (e.g., dioxane/water). The reaction proceeds under mild conditions (0–25°C, pH 8–10) to ensure selective protection of the α-amine without affecting the carboxylic acid group. Post-reaction, purification via recrystallization or flash chromatography is recommended to remove excess reagents .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying peaks for the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and aromatic protons. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity, while Infrared (IR) spectroscopy verifies carbamate C=O stretching (~1680–1720 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation .
Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the Boc group. Degradation primarily occurs via acid or base exposure, leading to deprotection (yielding free L-phenylalanine) or racemization. Regular purity checks via HPLC are advised to monitor stability .
Advanced Research Questions
Q. In molecularly imprinted polymer (MIP) studies, how does the Boc group influence enantioselective binding, and what experimental designs reduce cross-reactivity?
- Methodological Answer : The Boc group introduces steric hindrance and alters hydrogen-bonding interactions, affecting MIP binding pockets. To minimize cross-reactivity, optimize template-to-monomer ratios during polymerization (e.g., 1:4 for Boc-L-phenylalanine:MAA) and validate selectivity via batch rebinding assays. Scatchard analysis of heterogeneous binding sites can quantify cross-reactivity between enantiomers (e.g., Boc-D/L-phenylalanine) .
Q. What strategies enable efficient conjugation of this compound to natural compounds, and how is the Boc group removed post-conjugation without damaging sensitive substrates?
- Methodological Answer : Carbodiimide-mediated coupling (e.g., EDCI/DMAP in DCM) links the carboxylic acid of this compound to hydroxyl or amine groups on target molecules. Boc deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (2–4 h, 0–25°C), followed by neutralization with aqueous NaHCO₃. For acid-sensitive substrates, milder deprotection (e.g., HCl/dioxane) can be used .
Q. How does the ionization state of this compound at aqueous interfaces differ from bulk solutions, and what implications does this have for peptide synthesis or surface-mediated reactions?
- Methodological Answer : While direct data on the Boc-protected form is limited, studies on L-phenylalanine suggest surface pH shifts can alter ionization. Use techniques like infrared reflection-absorption spectroscopy (IRRAS) to compare interfacial vs. bulk protonation states. Adjust buffer pH to account for potential pKa shifts (e.g., lower bulk pH to deprotonate surface carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
